molecular formula C14H12O B14275101 Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- CAS No. 167628-27-5

Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-

Katalognummer: B14275101
CAS-Nummer: 167628-27-5
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: JGOMELLWMCLFKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- is a heterocyclic organic compound with a fused ring structure consisting of a naphthalene ring and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- can be achieved through several methods. One common approach involves the Pechmann reaction, where an oxobenzopyran is converted to the target naphthofuran by an alkaline ring contraction . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Industrial Production Methods

Industrial production of naphtho[2,1-b]furan derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and application.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphtho[2,1-b]furan-2(1H)-one derivatives, while substitution reactions can yield various functionalized naphthofurans .

Wissenschaftliche Forschungsanwendungen

Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- include other naphthofuran derivatives and related heterocyclic compounds, such as:

Uniqueness

Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- is unique due to its specific ring structure and the presence of the ethenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

167628-27-5

Molekularformel

C14H12O

Molekulargewicht

196.24 g/mol

IUPAC-Name

1-ethenyl-1,2-dihydrobenzo[e][1]benzofuran

InChI

InChI=1S/C14H12O/c1-2-10-9-15-13-8-7-11-5-3-4-6-12(11)14(10)13/h2-8,10H,1,9H2

InChI-Schlüssel

JGOMELLWMCLFKW-UHFFFAOYSA-N

Kanonische SMILES

C=CC1COC2=C1C3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.